molecular formula C8H8O4 B8270273 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone CAS No. 29477-54-1

1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone

Cat. No. B8270273
CAS RN: 29477-54-1
M. Wt: 168.15 g/mol
InChI Key: LNZSKFZHPHBUDI-UHFFFAOYSA-N
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Patent
US08017815B2

Procedure details

A special house made pressure reactor, a 50 ml 10 bar glass reactor with steel mantle and a magnetic stirring bar, was charged with catalyst, 4-hydroxyacetyl-catechol (produced according to Example 2) and t-butyl methyl ether. The reactor was evacuated and filled with hydrogen. Hydrogenation was started by stirring at 5 bar hydrogen pressure while heating to 40° C. By the end of the reaction the hydrogen was replaced by air, the slurry was filtered, the catalyst was washed with ethyl acetate. After evaporation of the solvents and drying at 1 mbar the product was analyzed quantitatively. The details of some reactions and the results are shown in Table 1.
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]([C:5]1[CH:6]=[C:7]([OH:12])[C:8](=[CH:10][CH:11]=1)[OH:9])=O.[CH3:13][O:14]C(C)(C)C>>[CH:11]1[C:5]([CH2:3][CH2:2][CH2:13][OH:14])=[CH:6][C:7]([OH:12])=[C:8]([OH:9])[CH:10]=1

Inputs

Step One
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(=O)C=1C=C(C(O)=CC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
by stirring at 5 bar hydrogen pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reactor was evacuated
ADDITION
Type
ADDITION
Details
filled with hydrogen
CUSTOM
Type
CUSTOM
Details
By the end of the reaction the hydrogen
FILTRATION
Type
FILTRATION
Details
the slurry was filtered
WASH
Type
WASH
Details
the catalyst was washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvents
CUSTOM
Type
CUSTOM
Details
drying at 1 mbar the product

Outcomes

Product
Name
Type
Smiles
C1=CC(=C(C=C1CCCO)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.